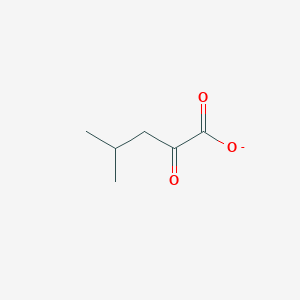
4-Methyl-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Ketoisocaproate can be synthesized through several methods. One common approach involves the transamination of L-leucine using branched-chain amino acid aminotransferase, which transfers the amine group from L-leucine to alpha-ketoglutarate, forming 4-Methyl-2-oxopentanoate and glutamate .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms such as Escherichia coli . These microorganisms are modified to express specific enzymes that convert L-leucine to this compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Ketoisocaproate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alpha-hydroxyisocaproate, which has applications in metabolic studies.
Transamination: It can participate in transamination reactions to form other amino acids and keto acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Transamination: Aminotransferase enzymes and alpha-ketoglutarate are commonly used in these reactions.
Major Products:
Isovaleryl-CoA: Produced through oxidation.
Alpha-hydroxyisocaproate: Produced through reduction.
Glutamate and other amino acids: Produced through transamination.
Aplicaciones Científicas De Investigación
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Converts the keto group to a hydroxyl group, yielding alcohol derivatives.
- Substitution : The ester group can participate in nucleophilic substitution reactions, leading to different ester or amide derivatives.
Organic Synthesis
4-Methyl-2-oxopentanoate serves as a vital building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in developing pharmaceuticals and agrochemicals.
Metabolic Studies
Research has shown that this compound plays a crucial role in metabolic pathways, particularly in amino acid metabolism. Studies indicate that it stimulates islet-cell respiration and ketone-body formation in pancreatic islets. This suggests its potential importance in energy metabolism and insulin regulation .
Table 1: Metabolic Effects of this compound
| Effect | Observation |
|---|---|
| Islet-cell respiration | Markedly stimulated |
| Ketone-body formation | Increased production |
| Biosynthetic activity | Enhanced activity |
| Amino acid incorporation | Significant uptake into CO2, water, acetoacetate |
Pharmaceutical Development
The compound is investigated as a precursor for various pharmaceuticals. Its ability to be incorporated into metabolic pathways makes it a candidate for drug development targeting metabolic disorders .
Case Studies
- Metabolism in Pancreatic Islets : A study demonstrated that this compound significantly increased the biosynthetic activity of pancreatic islets. This was evidenced by its ability to stimulate respiration and ketone-body formation while incorporating into various metabolites such as L-leucine and acetoacetate .
- Transamination Studies : Another research highlighted the relationship between L-isoleucine and this compound, where the latter was found to be an immediate byproduct during transamination processes. This underscores its relevance in amino acid metabolism and potential implications in conditions like Maple Syrup Urine Disease .
- Industrial Applications : In industrial settings, this compound has been utilized as an emulsifier and surfactant in food and nutrition applications. Its properties allow it to enhance product stability and texture .
Mecanismo De Acción
Alpha-Ketoisocaproate exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Alpha-Ketoisocaproate is similar to other keto acids such as:
Alpha-Ketoisovalerate: Another intermediate in the degradation of branched-chain amino acids.
Alpha-Keto-beta-methylvalerate: Involved in the degradation of isoleucine.
Alpha-Ketoisoleucine: A keto acid derived from isoleucine.
Uniqueness: Alpha-Ketoisocaproate is unique in its role as a key intermediate in the degradation of L-leucine and its ability to stimulate insulin secretion and affect mitochondrial function .
Propiedades
Fórmula molecular |
C6H9O3- |
|---|---|
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
Clave InChI |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
SMILES canónico |
CC(C)CC(=O)C(=O)[O-] |
Sinónimos |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















